氧化铟

描述

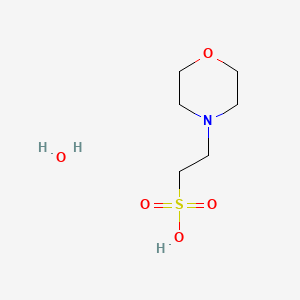

Indium Oxide (In2O3) is a yellow-colored powder with a molecular weight of 277.64 . It is a stable ceramic-like material, insoluble in water, and volatizes at 850°C . It is widely utilized as a n-type semiconductor, used in integrated circuits as a resistive element . It finds applications in batteries and as a part of some stain formulations .

Synthesis Analysis

Indium Oxide can be synthesized by various methods such as sol-gel, solvothermal/hydrothermal, co-precipitation, thermal evaporation, and solid-state reaction . Direct formation of crystalline nanomaterials from precursor solutions was observed for In(OH)3, InOOH, and cubic c-In2O3, while formation of hexagonal h-In2O3 requires thermal decomposition of InOOH .Molecular Structure Analysis

Indium Oxide has various atomic structures at the 2D limit featuring different stoichiometry, including 2D InO and 2D In2O3 . An unexplored 2D structure of indium oxide is found to be a planar hexagonal monolayer of h-In2O3 . The structural analysis gives a small variation in the bond lengths of cubic, orthorhombic, and trigonal structures .Chemical Reactions Analysis

The synthesis of any indium oxide phase involves maneuvering in a complex matrix of process parameters, and some phases are only obtained through controlled phase transformations . The in situ X-ray scattering data reveal new phase transformations from In(OH)3 to InOOH, and from InOOH to c-In2O3 .Physical And Chemical Properties Analysis

Indium Oxide is a highly insoluble thermally stable Indium source suitable for glass, optic, and ceramic applications . It possesses excellent visible transparency, metal-like electrical conductivity, and infrared reflectance properties . The structural analysis gives a small variation in the bond lengths of cubic, orthorhombic, and trigonal structures .科学研究应用

氧化和表面形态

氧化铟及其氧化物在电子学中至关重要,尤其是在透明导电电极和电催化应用中。Detweiler 等人 (2016) 的研究探索了暴露于大气氧化剂的铟的表面形态,揭示了氧化过程和暴露于水和氧气时铟表面的形态的重要见解 (Detweiler 等人,2016)。

薄膜中的结构和光学性质

Lau 等人 (2015) 研究了氧化铟薄膜,重点关注不同前驱物浓度对其物理性质的影响。由于其高透明度和宽带隙,他们的发现对于理解氧化铟在光电器件中的应用具有重要意义 (Lau 等人,2015)。

用于透明导电氧化物薄膜的原子层沉积

Elam 等人 (2006) 提出了一种通过原子层沉积沉积氧化铟薄膜的新方法。该技术对于创建用于光电器件、平板显示器和光伏电池的透明导电氧化物至关重要 (Elam 等人,2006)。

在气体传感器中的应用

Du 等人 (2007) 的研究展示了氧化铟纳米管在室温 NH3 气体传感器中的应用,突出了 In2O3 在有毒气体检测器、太阳能电池和 LED 中的潜力,因为它具有高电导率和透明性 (Du 等人,2007)。

太赫兹和红外光谱

Komandin 等人 (2020) 研究了氧化铟薄膜的介电响应函数,重点关注自由载流子对其在太赫兹频率范围内的光学特性的影响。这项研究对于 In2O3 在太赫兹光电器件中的应用非常重要 (Komandin 等人,2020)。

表面氧化物去除和再氧化

Furuyama 等人 (2018) 评估了氢自由基处理对氧化铟表面氧化物去除的影响,提供了对氧化铟再氧化行为的见解,这对其在密封、粘合和焊接中的应用具有重要意义 (Furuyama 等人,2018)。

氧化铟纳米晶体的合成

Selishcheva 等人 (2012) 探索了氧化铟纳米晶体的一种新型非注入合成途径,该途径与太阳能电池、传感器和光电器件中的应用相关 (Selishcheva 等人,2012)。

钙钛矿太阳能电池

Qin 等人 (2016) 将低温溶液处理的氧化铟纳米晶薄膜用作钙钛矿太阳能电池中的电子选择层。他们的工作展示了使用 In2O3 提高太阳能电池效率,利用其高迁移率和透射率 (Qin 等人,2016)。

太阳能电池中的生命周期评估

Espinosa 等人 (2012) 对柔性聚合物太阳能电池进行了生命周期评估,其中氧化铟锡被其他材料取代。这项研究对于了解避免在太阳能电池中使用 ITO 的环境影响至关重要,并提供了对可持续替代方案的见解 (Espinosa 等人,2012)。

生长和电学性质

Shimada 等人 (1988) 专注于纯氧化铟和掺锡氧化铟晶体的生长及其电学性质。他们的研究有助于理解 In2O3 的半导体性质及其在导电涂层和热反射滤光片中的应用 (Shimada 等人,1988)。

正交晶系 In2O3 的材料物理学

Walsh 和 Scanlon (2013) 研究了氧化铟的多态性,特别关注正交相。他们的工作对于推进对 In2O3 的材料物理学及其在光电器件中的潜在应用的理解至关重要 (Walsh 和 Scanlon,2013)。

作用机制

Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

安全和危害

未来方向

Indium Oxide-based catalysts received tremendous research interest due to the excellent methanol selectivity with appreciable CO2 conversion . The future perspectives on the applications of indium(III) complexes are therefore suggested . The present review is helpful for researchers to have an explicit version of the research status of In2O3-based catalysts for CO2 hydrogenation to methanol and the design direction of next-generation catalysts .

属性

IUPAC Name |

indium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXISJQVUVHSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

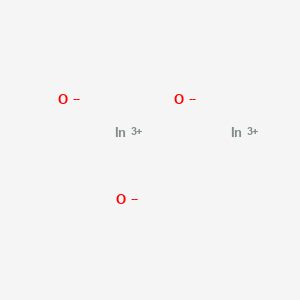

[O-2].[O-2].[O-2].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2O3 | |

| Record name | indium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893857 | |

| Record name | Indium(3+) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |

| Record name | Indium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Indium oxide | |

CAS RN |

1312-43-2, 12672-71-8 | |

| Record name | Indium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium oxide (In2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium(3+) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diindium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OO9KME22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/no-structure.png)

![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3418621.png)